![molecular formula C15H17N3O2S B2725890 4-(3-methoxypyrrolidin-1-yl)-N-(thiazol-2-yl)benzamide CAS No. 2034521-80-5](/img/structure/B2725890.png)
4-(3-methoxypyrrolidin-1-yl)-N-(thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-methoxypyrrolidin-1-yl)-N-(thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB is a small molecule that acts as an inhibitor of the protein-protein interaction between MDM2 and p53, which is a crucial pathway in the regulation of cell growth and apoptosis.
Scientific Research Applications
Antidiabetic Agents
Research has identified a series of benzamide derivatives with potential antidiabetic properties. One study focused on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, leading to the discovery of a candidate drug for diabetes mellitus treatment through structure-activity relationship studies (Nomura et al., 1999).
Antimicrobial and Antifungal Activity
A study on thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial and antifungal activities. Notably, one compound showed significant antibacterial activity against Gram-positive bacteria, particularly S. aureus (Abd Alhameed et al., 2019).
Anticancer Potential
Research into 4-thiazolidinone derivatives revealed their potential as anticancer agents. Specifically, some compounds showed promising in vitro activity against various cancer cell lines, highlighting the role of structural modifications in enhancing anticancer efficacy (Deep et al., 2016).
Neuroleptic Activity
Studies on benzamides of N,N-disubstituted ethylenediamines and related compounds have explored their potential as neuroleptics. These compounds were evaluated for their effects on apomorphine-induced behavior in rats, with some showing significant activity and offering insights into the structure-activity relationships critical for neuroleptic efficacy (Iwanami et al., 1981).
properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-20-13-6-8-18(10-13)12-4-2-11(3-5-12)14(19)17-15-16-7-9-21-15/h2-5,7,9,13H,6,8,10H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKGOKYZYJVKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxypyrrolidin-1-yl)-N-(thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.